Cas no 1805978-48-6 (6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-fluoropyridine)

6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-fluoropyridine
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- Inchi: 1S/C7H4BrClF3N/c8-2-3-1-4(9)5(6(10)11)7(12)13-3/h1,6H,2H2
- InChI Key: AJSHOJRGXIVKNG-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(C(F)F)=C(N=1)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Topological Polar Surface Area: 12.9
- XLogP3: 3.1
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029054186-1g |
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-fluoropyridine |
1805978-48-6 | 97% | 1g |
$1,564.50 | 2022-04-01 |
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-fluoropyridine Related Literature
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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5. Water
Additional information on 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-fluoropyridine
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-fluoropyridine: A Comprehensive Overview
The compound 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-fluoropyridine, with CAS No. 1805978-48-6, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with multiple halogenated groups, including a bromomethyl group at position 6, a chlorine atom at position 4, a difluoromethyl group at position 3, and a fluorine atom at position 2. These substituents confer the molecule with distinct electronic and steric properties, making it a valuable compound for various applications.
The synthesis of 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-fluoropyridine involves a series of carefully designed chemical reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound, leveraging techniques such as nucleophilic aromatic substitution and electrophilic halogenation. Researchers have explored the use of transition metal catalysts to enhance reaction selectivity and yield, which has significantly improved the overall synthesis process. These developments underscore the importance of this compound in both academic and industrial settings.
In terms of applications, 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-fluoropyridine has shown promise in several areas. One notable application is its use as an intermediate in the synthesis of advanced materials, such as high-performance polymers and organic semiconductors. The presence of multiple halogen atoms allows for tailored electronic properties, making this compound ideal for applications in electronics and optoelectronics. Additionally, recent studies have highlighted its potential as a precursor for bioactive molecules, particularly in drug discovery efforts targeting specific cellular pathways.
The structural complexity of 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-fluoropyridine has also made it a subject of interest in theoretical chemistry. Computational studies have been conducted to investigate its electronic structure, reactivity, and stability under various conditions. These studies have provided valuable insights into the molecule's behavior in different chemical environments, further enhancing our understanding of its properties and potential uses.
From a safety perspective, thorough toxicological studies have been conducted to assess the potential risks associated with handling this compound. Recent research has focused on evaluating its acute and chronic toxicity profiles, as well as its environmental impact. These studies have demonstrated that proper handling protocols are essential to minimize any adverse effects on human health and the environment.
In conclusion, 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-fluoropyridine, CAS No. 1805978-48-6, represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and versatile properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in the advancement of modern chemistry and materials science.
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